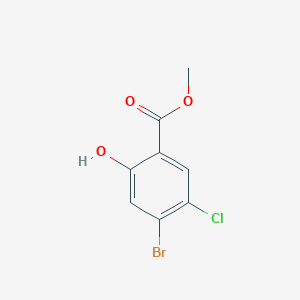

Methyl 4-bromo-5-chloro-2-hydroxybenzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Organic Synthesis

Halogenated benzoate esters are a class of organic compounds that serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules. The presence of halogen atoms on the benzene (B151609) ring significantly influences the electron distribution, reactivity, and biological activity of the molecule. These compounds are frequently utilized in the pharmaceutical, agrochemical, and materials science industries.

The ester functional group can undergo various transformations, such as hydrolysis to the corresponding benzoic acid or reduction to a benzyl (B1604629) alcohol, providing a handle for further synthetic modifications. The halogen substituents can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated benzoate esters valuable precursors for the synthesis of complex organic frameworks.

Overview of Aromatic Bromination and Chlorination in Synthetic Chemistry

The introduction of bromine and chlorine atoms onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution. In this type of reaction, a potent electrophile attacks the electron-rich benzene ring.

The reactivity of the aromatic ring towards electrophilic substitution is governed by the nature of the substituents already present. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming groups to the meta position.

Common reagents for aromatic chlorination and bromination include:

| Halogenation | Reagent | Catalyst/Conditions |

| Chlorination | Chlorine (Cl₂) | Lewis acid (e.g., FeCl₃, AlCl₃) |

| Bromination | Bromine (Br₂) | Lewis acid (e.g., FeBr₃, AlBr₃) |

| Bromination | N-Bromosuccinimide (NBS) | Acid catalyst or light |

The synthesis of a polysubstituted compound like Methyl 4-bromo-5-chloro-2-hydroxybenzoate would require a carefully planned synthetic route, taking into account the directing effects of the hydroxyl, carboxylate, and existing halogen groups to achieve the desired substitution pattern.

Position of this compound within the Chemical Landscape

Given the lack of extensive specific research, the position of this compound in the chemical landscape is primarily defined by its structural features and the potential reactivity these impart. As a polysubstituted phenolic ester, it can be considered a specialized building block for organic synthesis.

The presence of three different substituents on the benzene ring (bromo, chloro, and hydroxyl groups) in addition to the methyl ester group offers multiple sites for further chemical modification. The hydroxyl group can be alkylated or acylated, while the halogen atoms can be utilized in cross-coupling reactions. The relative positions of these functional groups can also influence the regioselectivity of subsequent reactions. This complex functionality suggests its potential utility in the synthesis of targeted molecules with specific steric and electronic properties, such as pharmaceutical intermediates or materials with tailored characteristics.

Current Research Trends and Unexplored Avenues for Halogenated Phenolic Esters

Current research into halogenated phenolic esters and related compounds is exploring several exciting avenues. One significant trend is the investigation of their biological activities. For instance, the modification of phenolic compounds with halogen atoms has been shown to enhance their antimicrobial and antifungal properties. Research into sulfenate esters of halogenated phenols has demonstrated enhanced activity against biofilms, which are notoriously difficult to eradicate. nih.gov

Another area of active research is the enzymatic synthesis of phenolic esters. nih.gov This approach offers a more environmentally friendly alternative to traditional chemical synthesis and can lead to products with improved properties, such as enhanced antioxidant activity and better solubility in lipid-based systems. nih.govmdpi.com This is particularly relevant for applications in the food and cosmetic industries.

The development of new synthetic methodologies for creating polysubstituted phenols and their esters is also a key research focus. researchgate.net Furthermore, there is growing interest in the use of phenolic esters in the creation of biodegradable polymers, such as poly(phenolic ester)s, which could provide sustainable alternatives to conventional plastics. researchgate.net

For a compound like this compound, unexplored avenues could include:

Screening for Biological Activity: A systematic evaluation of its antimicrobial, antifungal, and cytotoxic properties.

Polymer Chemistry: Investigating its potential as a monomer for the synthesis of novel halogenated polymers with unique thermal or optical properties.

Medicinal Chemistry: Utilizing it as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLLQAAMTGHSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935327-46-0 | |

| Record name | methyl 4-bromo-5-chloro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways Towards Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate

Retrosynthetic Analysis of Methyl 4-bromo-5-chloro-2-hydroxybenzoate

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. The primary disconnections involve the ester and the two halogen-carbon bonds.

The ester linkage can be retrosynthetically disconnected via a Fischer-Speier esterification or other esterification protocols, leading to the precursor 4-bromo-5-chloro-2-hydroxybenzoic acid and methanol (B129727). This simplifies the target molecule to a polysubstituted benzoic acid.

Further disconnection of the aryl-halogen bonds is guided by the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring—the hydroxyl (-OH), carboxyl (-COOH), bromo (-Br), and chloro (-Cl) groups—are paramount in determining the sequence of halogenation. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The halogens are deactivating but ortho-, para-directing.

Given these electronic effects, a plausible retrosynthetic pathway would involve the sequential halogenation of a 2-hydroxybenzoic acid (salicylic acid) derivative. The order of introduction of the bromine and chlorine atoms is critical to achieve the desired 4-bromo-5-chloro substitution pattern.

A logical retrosynthetic approach is as follows:

Disconnect the ester: this compound is derived from 4-bromo-5-chloro-2-hydroxybenzoic acid.

Disconnect the C-Cl bond: 4-bromo-5-chloro-2-hydroxybenzoic acid can be envisioned as arising from the chlorination of 4-bromo-2-hydroxybenzoic acid. The hydroxyl and bromo groups would direct the incoming chloro electrophile.

Disconnect the C-Br bond: 4-bromo-2-hydroxybenzoic acid can be formed from the bromination of 2-hydroxybenzoic acid (salicylic acid). The strongly directing hydroxyl group would favor the introduction of bromine at the para position (position 4).

This analysis suggests that a forward synthesis could commence with salicylic (B10762653) acid, followed by esterification, then sequential bromination and chlorination. Alternatively, halogenation could precede esterification. The choice between these routes would depend on the reactivity and selectivity observed in each step.

Development of Efficient Synthetic Routes

Based on the retrosynthetic analysis, the development of an efficient synthetic route to this compound hinges on two key transformations: the regioselective halogenation of a benzoate (B1203000) precursor and the esterification to form the methyl benzoate.

Halogenation Strategies for Regioselective Functionalization of Benzoate Precursors

The introduction of bromine and chlorine atoms at specific positions on the aromatic ring requires careful selection of halogenating agents and reaction conditions to control the regioselectivity. The starting precursor for halogenation is typically methyl 2-hydroxybenzoate (methyl salicylate). The hydroxyl group at C2 is a powerful ortho-, para-director, activating the ring for electrophilic substitution.

Directed Bromination Techniques

The first halogenation step in the proposed synthesis is the bromination of methyl 2-hydroxybenzoate. The hydroxyl group directs the incoming electrophile primarily to the para position (C4) and the ortho position (C6). Due to steric hindrance from the adjacent ester group, substitution at the C4 position is generally favored.

Common brominating agents for this transformation include bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758). The use of a Lewis acid catalyst is typically not necessary due to the activated nature of the ring. N-Bromosuccinimide (NBS) is another effective reagent for regioselective bromination, often used in polar solvents.

| Reagent | Conditions | Major Product |

| Br₂ in Acetic Acid | Room temperature | Methyl 4-bromo-2-hydroxybenzoate |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), reflux | Methyl 4-bromo-2-hydroxybenzoate |

Controlled Chlorination Methodologies

Following bromination, the next step is the controlled chlorination of methyl 4-bromo-2-hydroxybenzoate. The existing substituents—the hydroxyl, ester, and bromo groups—will influence the position of the incoming chlorine atom. The hydroxyl group remains the strongest activating and directing group. The bromine at C4 will also direct ortho and para. The combined directing effects favor chlorination at the C5 position.

Reagents for chlorination include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Sulfuryl chloride is often a preferred reagent for controlled chlorination of activated aromatic rings as it is a liquid and easier to handle than chlorine gas.

| Reagent | Conditions | Expected Product |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, 0 °C to rt | This compound |

| N-Chlorosuccinimide (NCS) | Acetic acid, heat | This compound |

Sequential Halogen Introduction Protocols

Step 1: Bromination. Starting with methyl 2-hydroxybenzoate, regioselective bromination is carried out to yield methyl 4-bromo-2-hydroxybenzoate. The para-directing influence of the hydroxyl group is key to this step's success.

Step 2: Chlorination. The resulting methyl 4-bromo-2-hydroxybenzoate is then subjected to chlorination. The ortho-, para-directing effects of the hydroxyl and bromo groups, combined with the meta-directing effect of the ester group, synergistically direct the incoming chloro group to the C5 position.

This sequential approach ensures a high degree of regiocontrol, leading to the desired this compound.

Esterification Protocols for Methyl Benzoate Formation

The formation of the methyl ester can be achieved either at the beginning of the synthetic sequence, starting with methyl salicylate, or at the end, by esterifying 4-bromo-5-chloro-2-hydroxybenzoic acid.

A common and classical method for this esterification is the Fischer-Speier esterification . epfl.chathabascau.caresearchgate.netorganic-chemistry.orgmdpi.com This method involves reacting the carboxylic acid (4-bromo-5-chloro-2-hydroxybenzoic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. athabascau.caorganic-chemistry.org

| Reaction | Reagents | Conditions |

| Fischer-Speier Esterification | 4-bromo-5-chloro-2-hydroxybenzoic acid, Methanol, H₂SO₄ (cat.) | Reflux |

For substrates that may be sensitive to strong acids and high temperatures, milder esterification methods can be employed. The Steglich esterification is a suitable alternative that proceeds under mild, neutral conditions. wikipedia.orgrsc.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgrsc.orgorganic-chemistry.org This method is particularly advantageous for sterically hindered or sensitive substrates. wikipedia.orgorganic-chemistry.org

| Reaction | Reagents | Conditions |

| Steglich Esterification | 4-bromo-5-chloro-2-hydroxybenzoic acid, Methanol, DCC, DMAP | Dichloromethane, Room temperature |

Acid-Catalyzed Esterification of 4-bromo-5-chloro-2-hydroxybenzoic Acid

The primary and most direct route to synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 4-bromo-5-chloro-2-hydroxybenzoic acid. This reaction, a classic example of Fischer-Speier esterification, involves the treatment of the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid. masterorganicchemistry.com

The general reaction is as follows: 4-bromo-5-chloro-2-hydroxybenzoic acid + Methanol ⇌ this compound + Water

In this equilibrium process, a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is employed to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. researchgate.netlibretexts.org The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation to yield the final ester product. masterorganicchemistry.com The entire mechanism is a sequence of reversible protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com

Optimization of Esterification Conditions and Catalyst Selection

To maximize the yield of this compound, optimization of the reaction conditions is paramount. The Fischer esterification is an equilibrium-limited reaction, and several factors can be manipulated to shift the equilibrium towards the product side. usm.mynih.gov

Key Optimization Parameters:

Molar Ratio of Reactants: Employing a large excess of methanol is a common strategy to drive the reaction forward, in accordance with Le Châtelier's principle. masterorganicchemistry.com

Removal of Water: The continuous removal of water, a byproduct of the reaction, is another effective method to enhance ester yield. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

Temperature: Increasing the reaction temperature generally accelerates the rate of reaction, allowing the equilibrium to be reached faster. Refluxing the mixture is a standard procedure. scienceready.com.au Microwave-assisted heating has also been shown to reduce reaction times and improve yields for substituted benzoic acids. usm.myacademicpublishers.org

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. While a higher concentration can speed up the reaction, it may also lead to unwanted side reactions or complicate the purification process.

The selection of an appropriate catalyst is also crucial. While mineral acids like H₂SO₄ are common, alternative catalysts have been explored to overcome issues like corrosion and difficult separation. researchgate.net

Catalyst Comparison for Esterification of Substituted Benzoic Acids:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | H₂SO₄, HCl | Low cost, high activity | Corrosive, difficult to separate, generates acidic waste |

| Lewis Acids | Zr(Cp)₂(CF₃SO₃)₂, Sc(OTf)₃ | High activity, can be moisture-tolerant | Higher cost, potential metal contamination |

| Solid Acids | Sulfonated resins (e.g., Amberlyst-15), Zirconia-based catalysts | Easily separable, reusable, less corrosive | Lower activity than mineral acids, potential for pore blockage |

This table presents a generalized comparison based on literature for various esterification reactions. nih.govorganic-chemistry.org

Exploration of Alternative Precursors and Starting Materials

A potential synthetic pathway could begin with the bromination of 2-hydroxybenzoic acid. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxyl (-COOH) group is a deactivating meta-director. The activating nature of the hydroxyl group dominates, directing the electrophilic substitution. Bromination of 3-hydroxybenzoic acid in acetic acid and sulfuric acid has been shown to yield 4-bromo-2-hydroxy-benzoic acid. chemicalbook.com A similar approach starting from 2-hydroxybenzoic acid would be expected to yield a mixture of brominated products, from which the desired 4-bromo-2-hydroxybenzoic acid intermediate would need to be isolated.

Subsequent chlorination of 4-bromo-2-hydroxybenzoic acid would then be required. The existing substituents (-OH, -COOH, and -Br) would direct the incoming chloro group. The powerful ortho-, para-directing hydroxyl group would likely direct the chlorine to the C5 position. The synthesis of related compounds like 5-bromo-2-chlorobenzoic acid often involves multi-step processes starting from precursors like 2-chlorobenzoic acid or 5-bromo-2-aminobenzoic acid derivatives. epo.orggoogle.comgoogle.com These routes highlight the challenges in achieving specific regioselectivity in di- and tri-substituted benzene rings.

Mechanistic Investigations of Key Synthetic Steps

Elucidation of Electrophilic Aromatic Substitution Mechanisms

The synthesis of the precursor, 4-bromo-5-chloro-2-hydroxybenzoic acid, relies on electrophilic aromatic substitution (EAS) reactions, specifically halogenation. The mechanism for these reactions proceeds in two main steps. libretexts.orgmsu.edu

Generation of a Strong Electrophile and Formation of the Sigma Complex: In the first step, the halogen (e.g., Br₂) reacts with a Lewis acid catalyst (e.g., FeBr₃) to generate a highly electrophilic species. libretexts.orgbyjus.com The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Restoration of Aromaticity: In the second, fast step, a base removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π system and yields the substituted product. msu.edubyjus.com

The regiochemical outcome of the halogenation is dictated by the directing effects of the substituents already present on the ring. msu.edu

-OH (Hydroxyl) Group: This is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring via resonance.

-COOH (Carboxyl) Group: This is a deactivating meta-director because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects.

Halogens (-Br, -Cl): These are deactivating yet ortho-, para-directing. They withdraw electron density inductively (deactivating) but can donate electron density through resonance (ortho-, para-directing).

In the synthesis of 4-bromo-5-chloro-2-hydroxybenzoic acid from 2-hydroxybenzoic acid, the powerful activating and directing effect of the -OH group would dominate the substitution patterns. youtube.com

Examination of Esterification Reaction Kinetics and Thermodynamics

The Fischer esterification is a reversible reaction governed by both kinetic and thermodynamic factors. oup.com

Kinetics: The rate of the acid-catalyzed esterification is dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. The reaction is typically first-order with respect to the carboxylic acid and the catalyst, and can show varying order with respect to the alcohol, especially when it is used as the solvent. The rate-determining step is generally the nucleophilic attack of the alcohol on the protonated carbonyl group. oup.com Factors that influence the reaction rate include temperature, catalyst efficiency, and steric hindrance around the reactive centers of both the carboxylic acid and the alcohol.

Thermodynamics: Esterification reactions are generally considered to be thermoneutral or slightly exothermic. scienceready.com.au For the esterification of levulinic acid with 1-butene, the enthalpy change (ΔH) was found to be approximately -32.9 kJ/mol. acs.orgub.edu The reaction involves breaking a C-O and an O-H bond and forming a new C-O and O-H bond, resulting in a small net change in enthalpy. The entropy change (ΔS) for the reaction is typically close to zero as the number of moles of reactants and products is the same. The equilibrium constant (K_eq) is therefore not highly sensitive to temperature but is crucial for determining the maximum achievable yield. nih.gov Driving the reaction to completion requires shifting the equilibrium, as discussed in the optimization section.

Methodologies for Yield Optimization and Purity Enhancement in Synthesis

Achieving a high yield and purity of this compound requires careful control over the reaction and subsequent purification steps.

Yield Optimization: As previously discussed, optimizing yield in Fischer esterification hinges on manipulating the reaction equilibrium. The most effective strategies include:

Using a significant excess of methanol to push the equilibrium towards the ester.

Actively removing water as it forms, for instance, by using a Dean-Stark trap or molecular sieves.

Ensuring optimal catalyst concentration and reaction temperature to achieve a reasonable reaction rate without promoting side reactions like dehydration or ether formation from the alcohol. usm.my

Purity Enhancement: After the reaction reaches equilibrium or is stopped, the mixture contains the desired ester, unreacted carboxylic acid, excess methanol, the acid catalyst, and water. A multi-step workup and purification procedure is necessary to isolate the pure product.

Neutralization: The first step is to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a weak base, such as an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). scienceready.com.au This step also serves to convert the unreacted 4-bromo-5-chloro-2-hydroxybenzoic acid into its water-soluble sodium salt, effectively separating it from the water-insoluble ester.

Extraction: The ester is then extracted from the aqueous layer using an organic solvent in which the ester is highly soluble, such as diethyl ether or ethyl acetate (B1210297). The organic layers are combined.

Washing and Drying: The organic extract is washed with brine to remove residual water and then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The resulting crude ester may require further purification. Recrystallization from a suitable solvent (such as ethanol (B145695) or a hexane/ethyl acetate mixture) is a common and effective method to obtain a highly pure crystalline product. youtube.com Alternatively, column chromatography can be used for smaller scales or if impurities are difficult to remove by recrystallization. tandfonline.com

Catalyst Screening and Selection for Maximized Reaction Efficiency

The efficiency of the synthesis of halogenated hydroxybenzoates is highly dependent on the catalyst employed, particularly during the bromination and chlorination steps. The choice of catalyst influences not only the reaction rate but also the regioselectivity of the halogenation, which is crucial for obtaining the desired 4-bromo-5-chloro substitution pattern on the 2-hydroxybenzoate scaffold.

In related syntheses of halogenated aromatic compounds, various catalysts are screened to optimize yield and purity. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to polarize the halogen molecule, thereby increasing its electrophilicity and facilitating the attack on the aromatic ring. The effectiveness of these catalysts can be compared by running small-scale parallel reactions and analyzing the product distribution and yield.

For a hypothetical catalyst screening for the synthesis of this compound, one might start with methyl 2-hydroxybenzoate and perform a sequential halogenation. The selection of the catalyst would be critical at each step to direct the incoming halogen to the correct position.

Hypothetical Catalyst Screening Data for Bromination of a Precursor

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Purity (%) |

| FeBr₃ | 0.1 | 4 | 85 | 92 |

| AlCl₃ | 0.1 | 4 | 78 | 89 |

| ZnCl₂ | 0.1 | 6 | 65 | 85 |

| I₂ | 0.05 | 8 | 72 | 90 |

This data is illustrative and based on general principles of electrophilic aromatic substitution.

Solvent System Optimization for Improved Solubility and Reactivity

The choice of solvent is another critical parameter that can significantly impact the outcome of the synthesis. The solvent must be able to dissolve the reactants and intermediates, but it also plays a role in stabilizing transition states and influencing the reaction kinetics. For halogenation reactions, a range of solvents from non-polar to polar aprotic are typically evaluated.

Solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), and 1,2-dichloroethane (B1671644) are common choices for halogenation as they are relatively inert and can dissolve both the aromatic substrate and the halogenating agent. The polarity of the solvent can affect the rate of electrophilic aromatic substitution. In some cases, more polar solvents can stabilize the charged intermediate (the sigma complex), thereby increasing the reaction rate. However, highly polar or coordinating solvents can also deactivate the Lewis acid catalyst by forming stable complexes.

Optimization studies would involve conducting the reaction in a variety of solvents under otherwise identical conditions and analyzing the results.

Hypothetical Solvent Optimization Data for a Halogenation Step

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | By-product Formation (%) |

| Dichloromethane | 9.1 | 4 | 88 | 5 |

| Carbon Tetrachloride | 2.2 | 6 | 75 | 8 |

| 1,2-Dichloroethane | 10.4 | 3.5 | 90 | 4 |

| Acetonitrile | 37.5 | 5 | 70 | 12 |

| Nitromethane | 35.9 | 4.5 | 72 | 10 |

This data is illustrative and based on general principles of solvent effects in organic synthesis.

Kinetic Modeling and Computational Prediction of Reaction Pathways

Kinetic modeling and computational chemistry offer powerful tools for understanding and predicting the reaction pathways in the synthesis of complex molecules like this compound. By studying the reaction rates under different concentrations of reactants and catalysts, a rate law can be determined, which provides insights into the reaction mechanism.

For instance, if the reaction is found to be first order in both the aromatic substrate and the electrophile, it would support a bimolecular electrophilic substitution mechanism. Kinetic studies can also help in identifying the rate-determining step, which is often the formation of the sigma complex.

Computational methods, such as Density Functional Theory (DFT), can be used to model the reaction at a molecular level. These calculations can predict the relative energies of different intermediates and transition states, thereby elucidating the most likely reaction pathway. For the synthesis of this compound, computational models could be used to predict the regioselectivity of the bromination and chlorination steps by calculating the activation energies for the formation of different constitutional isomers. This predictive capability can guide the experimental design and help in selecting the most promising reaction conditions, thus minimizing the need for extensive empirical screening.

Advanced Spectroscopic Characterization and Molecular Structural Elucidation of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For Methyl 4-bromo-5-chloro-2-hydroxybenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous structural assignment.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum is predicted to show eight distinct signals, as all eight carbon atoms in the molecule are in unique chemical environments. The chemical shifts are determined by the local electronic environment, including hybridization and the electronegativity of attached atoms.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field (~165-175 ppm). The carbon atom bonded to the hydroxyl group (C-2) is also significantly deshielded and is anticipated to resonate in the range of 155-165 ppm. The carbons directly attached to the halogens, C-4 (bromine) and C-5 (chlorine), will have their chemical shifts influenced by both electronegativity and the heavy atom effect. researchgate.net The remaining aromatic carbons and the methyl carbon will appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| C-2 (-OH) | 155 - 165 |

| C-5 (-Cl) | 128 - 135 |

| C-1 | 115 - 125 |

| C-6 | 118 - 128 |

| C-4 (-Br) | 110 - 120 |

| C-3 | 112 - 122 |

| -OCH₃ | 50 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the connectivity and definitively assigning the substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the lack of adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This would show a clear correlation between the signal for H-3 and C-3, H-6 and C-6, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of all protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific structure, as it reveals long-range correlations (typically over 2 or 3 bonds) between protons and carbons. youtube.com Key expected correlations that would confirm the structure include:

The H-3 proton correlating to C-1, C-2, C-4, and C-5.

The H-6 proton correlating to C-1, C-2, C-4, and the ester carbonyl carbon.

The methyl protons showing a strong correlation to the ester carbonyl carbon.

The hydroxyl proton potentially showing correlations to C-1, C-2, and C-3.

The collective data from these 2D experiments would provide irrefutable evidence for the assigned structure. acdlabs.comscience.gov

Comparative NMR Studies with Isomeric and Analogous Halogenated Benzoates

The analysis of NMR data is strengthened by comparing it with that of structurally similar compounds. For instance, comparing the predicted spectrum of the title compound with that of Methyl 4-bromo-2-hydroxybenzoate chemicalbook.comsigmaaldrich.com would highlight the effect of the C-5 chloro substituent. The addition of the electron-withdrawing chlorine atom is expected to cause a downfield shift in the signals of the nearby H-6 and C-6 nuclei.

Similarly, a comparison with Methyl 5-chloro-2-hydroxybenzoate nih.gov would demonstrate the differing electronic influence of bromine versus hydrogen at the C-4 position. The bromine atom would induce specific shifts on adjacent carbons (C-3 and C-5) that differ from those in the chloro-analogue. These comparative analyses help to build a robust and self-consistent spectroscopic interpretation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretching: A prominent, broad absorption band is anticipated in the 3100-3500 cm⁻¹ region. This broadening is characteristic of the hydroxyl group's involvement in strong intramolecular hydrogen bonding with the carbonyl oxygen of the adjacent ester group. bibliotekanauki.pl

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. libretexts.org

C=O Stretching: A very strong and sharp absorption band corresponding to the ester carbonyl group should appear in the 1680-1710 cm⁻¹ range. Its position at a relatively low wavenumber is due to conjugation with the aromatic ring and the aforementioned intramolecular hydrogen bonding. vscht.cz

C=C Stretching: Aromatic ring skeletal vibrations typically result in several bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: Two distinct C-O stretching bands are expected: one for the aryl C-O bond of the phenol (B47542) group (~1250 cm⁻¹) and another for the C-O-C linkage of the ester group (~1100-1300 cm⁻¹). orgchemboulder.com

C-Halogen Stretching: The vibrations for the C-Br and C-Cl bonds are found in the fingerprint region of the spectrum, generally below 1100 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3500 (broad) | O-H Stretch | Phenolic Hydroxyl (H-bonded) |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (Methyl) |

| 1680 - 1710 (strong) | C=O Stretch | Ester Carbonyl |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-OH |

| 1100 - 1300 | C-O Stretch | Ester |

| < 1100 | C-X Stretch | C-Br, C-Cl |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The analysis of the Raman spectrum allows for the identification of characteristic vibrations of the substituted benzene (B151609) ring and its functional groups. The wavenumbers of the aromatic ring bands are influenced by the electronic effects of the substituents (bromo, chloro, hydroxyl, and methyl ester groups). researchgate.net

Key vibrational modes observed in the Raman spectrum of halogenated hydroxybenzoates include C-C stretching vibrations within the benzene ring, C-H in-plane and out-of-plane bending, and vibrations associated with the carboxyl group. researchgate.netnih.gov The presence of heavy halogen atoms (bromine and chlorine) influences the low-frequency region of the spectrum, with characteristic C-Br and C-Cl stretching vibrations. The hydroxyl group also presents distinct bending and stretching modes. A detailed analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), is necessary to precisely assign the observed Raman bands to specific molecular vibrations. nih.gov

Table 1: Tentative Raman Band Assignments for Halogenated Hydroxybenzoates

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 1600-1650 | C=O stretching (ester) |

| 1550-1600 | Aromatic C=C stretching |

| 1200-1300 | C-O stretching (ester & phenol) |

| 1000-1100 | Aromatic ring breathing mode |

| 600-800 | C-Cl stretching |

| 500-650 | C-Br stretching |

Note: This table represents typical ranges for related compounds. Specific values for this compound require experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the substituted benzene chromophore. spcmc.ac.in The benzene molecule itself exhibits three absorption bands originating from π→π* transitions, often labeled as the E1, E2, and B bands. spcmc.ac.in Substitution on the benzene ring with auxochromes like hydroxyl (-OH), bromo (-Br), and chloro (-Cl) groups, along with the chromophoric methyl ester (-COOCH₃) group, causes shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. spcmc.ac.innist.gov

For substituted benzoates, the primary absorption bands are typically shifted to longer wavelengths compared to benzene. spcmc.ac.in The hydroxyl group, being an electron-donating group, significantly enhances the electron density of the π system, leading to a bathochromic shift. The halogens also influence the spectrum through their inductive and resonance effects. The electronic transitions observed are primarily of the π→π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net The presence of non-bonding electrons on the oxygen, bromine, and chlorine atoms can also lead to n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands. spcmc.ac.in

The position of the UV-Vis absorption maxima (λmax) for this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org

In polar solvents, molecules with polar functional groups, such as the hydroxyl and carbonyl groups in the target compound, can engage in dipole-dipole interactions or hydrogen bonding. sciencepublishinggroup.com These interactions can stabilize either the ground state or the excited state to different extents, thus altering the energy gap for electronic transition. wikipedia.org

Bathochromic Shift (Red Shift): An increase in solvent polarity may stabilize the excited state more than the ground state, leading to a lower energy transition and a shift of λmax to a longer wavelength. This is often observed in π→π* transitions. wikipedia.orgbiointerfaceresearch.com

Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by the polar solvent than the excited state, the energy required for the transition increases, resulting in a shift of λmax to a shorter wavelength. This is typical for n→π* transitions. wikipedia.orgsciencepublishinggroup.com

Studying the absorption spectrum in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), water) can provide information about the nature of the electronic transitions. biointerfaceresearch.comrsc.org For phenolic compounds, interactions like hydrogen bonding with protic solvents can have a pronounced effect on the absorption spectrum. rsc.orgrsc.org

Table 2: Expected Solvatochromic Shifts for this compound

| Solvent Type | Expected Interaction | Likely Shift for π→π* | Likely Shift for n→π* |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Van der Waals forces | Reference | Reference |

| Polar Aprotic (e.g., DMF) | Dipole-dipole interactions | Bathochromic (Red) | Hypsochromic (Blue) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an unambiguous molecular formula. mdpi.com

The molecular formula for this compound is C₈H₆BrClO₃. The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). missouri.edumsu.edu

Calculation of Monoisotopic Mass:

8 x Carbon (¹²C) = 8 x 12.000000 = 96.000000

6 x Hydrogen (¹H) = 6 x 1.007825 = 6.046950

1 x Bromine (⁷⁹Br) = 1 x 78.918338 = 78.918338

1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853

3 x Oxygen (¹⁶O) = 3 x 15.994915 = 47.984745

Calculated Monoisotopic Mass = 263.918886 Da

Experimentally, HRMS analysis would yield an m/z value very close to this calculated mass. uni.lu Due to the presence of bromine and chlorine, the isotopic pattern is distinctive. The M+2 peak, resulting from the presence of the ³⁷Cl and ⁸¹Br isotopes, will be significant and its relative abundance helps confirm the presence of these halogens. msu.edu

Electron ionization mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. The parent molecular ion ([M]⁺•) of this compound is formed upon electron impact. docbrown.info This ion then undergoes a series of fragmentation reactions, yielding smaller, characteristic ions.

For substituted methyl benzoates, common fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of a [M - 31]⁺ ion. nist.gov

Loss of methanol (B129727) (CH₃OH): For ortho-hydroxy substituted benzoates, a facile loss of methanol can occur, leading to a prominent [M - 32]⁺ ion. docbrown.infoscribd.com This is a characteristic "ortho effect."

Loss of the ester group: Cleavage can lead to the loss of •COOCH₃, forming a [M - 59]⁺ ion.

Loss of halogens: Fragmentation involving the loss of a bromine radical (•Br) or a chlorine radical (•Cl) is also possible. scribd.com

The analysis of these fragment ions and their relative abundances allows for the piecing together of the molecule's structure, confirming the connectivity of the atoms.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |

|---|---|---|

| 264 | [C₈H₆BrClO₃]⁺ | Molecular Ion ([M]⁺) |

| 233 | [C₇H₃BrClO₂]⁺ | Loss of •OCH₃ |

| 232 | [C₇H₂BrClO₂]⁺ | Loss of CH₃OH (ortho effect) |

| 205 | [C₇H₃BrClO]⁺ | Loss of •COOCH₃ |

| 185 | [C₈H₆ClO₃]⁺ | Loss of •Br |

Application of MS for In Situ Reaction Monitoring and Intermediate Detection

The advancement of ambient ionization mass spectrometry (MS) techniques has revolutionized the field of chemical reaction monitoring, offering the capability for real-time, in situ analysis without the need for extensive sample preparation. researchgate.netnih.govnih.gov These methods provide immediate feedback on reaction progress, facilitate the identification of transient intermediates, and enable rapid optimization of reaction conditions. acs.orgwaters.com This section explores the hypothetical application of such MS techniques for monitoring the synthesis of this compound and detecting key reaction intermediates.

The synthesis of this compound would likely proceed via the esterification of 4-bromo-5-chloro-2-hydroxybenzoic acid with methanol, typically in the presence of an acid catalyst. In situ monitoring by MS can provide a continuous stream of data from the reaction mixture, allowing for the simultaneous tracking of reactants, products, and any formed intermediates. nih.gov

Hypothetical In Situ MS Monitoring of Esterification

For this analysis, a small aliquot of the reaction mixture could be continuously introduced into the mass spectrometer using a technique such as Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP). waters.comacs.org These methods cause rapid desorption and ionization of the molecules in the sample, which are then detected by the mass spectrometer.

The progress of the esterification can be monitored by observing the decrease in the intensity of the ion corresponding to the starting material, 4-bromo-5-chloro-2-hydroxybenzoic acid, and the concurrent increase in the intensity of the ion corresponding to the product, this compound.

Table 1: Key Species Monitored during the Synthesis of this compound

| Compound Name | Role | Molecular Formula | Expected m/z [M+H]⁺ |

| 4-bromo-5-chloro-2-hydroxybenzoic acid | Reactant | C₇H₄BrClO₃ | 250.9 |

| This compound | Product | C₈H₆BrClO₃ | 264.9 |

| Protonated Intermediate | Intermediate | C₈H₈BrClO₄⁺ | 281.9 |

Note: The m/z values are based on the most abundant isotopes of bromine and chlorine.

Detection of Reaction Intermediates

A significant advantage of in situ MS is its ability to detect short-lived reaction intermediates that are often missed by traditional analytical techniques. nih.gov In the acid-catalyzed esterification of 4-bromo-5-chloro-2-hydroxybenzoic acid, a key intermediate would be the protonated form of the carboxylic acid, which is more susceptible to nucleophilic attack by methanol. Further, a tetrahedral intermediate is formed following the methanol attack. While inherently unstable, sensitive MS techniques may detect traces of such species or their breakdown products.

Table 2: Hypothetical Time-Course Data from In Situ MS Monitoring

| Time (minutes) | Relative Intensity of Reactant (m/z 250.9) | Relative Intensity of Product (m/z 264.9) | Relative Intensity of Intermediate (m/z 281.9) |

| 0 | 100% | 0% | 5% |

| 15 | 75% | 20% | 8% |

| 30 | 50% | 45% | 10% |

| 60 | 20% | 78% | 6% |

| 120 | 5% | 94% | 1% |

The data in Table 2 illustrates how the relative intensities of the reactant and product ions would be expected to change over time. The initial detection and subsequent fluctuation in the intensity of the intermediate provide valuable insights into the reaction mechanism and kinetics. dnu.dp.ua The ability to monitor these changes in real-time allows for precise determination of reaction completion, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

The application of in situ MS for reaction monitoring provides a powerful tool for understanding and optimizing the synthesis of complex molecules like this compound. The detailed, real-time data generated can lead to improved yields, reduced reaction times, and a deeper understanding of the underlying reaction mechanism. researchgate.netmerckmillipore.com

Crystallographic Analysis and Solid State Architecture of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate

Single Crystal X-ray Diffraction (SC-XRD) Studies

At present, there is no publicly available single-crystal X-ray diffraction data for methyl 4-bromo-5-chloro-2-hydroxybenzoate in the Cambridge Crystallographic Data Centre (CCDC) or in peer-reviewed scientific literature. The following sections are therefore based on the analysis of closely related structures and serve as a predictive framework for the anticipated structural features of the title compound.

The molecular geometry of this compound is expected to be largely planar, a common feature for substituted benzene (B151609) rings. The endocyclic C-C bond lengths within the benzene ring are anticipated to be in the range of 1.37 to 1.40 Å, with some variation due to the electronic effects of the substituents. The exocyclic C-Br and C-Cl bond lengths would be approximately 1.88 Å and 1.73 Å, respectively. The ester and hydroxyl groups are also expected to lie in or close to the plane of the benzene ring to maximize resonance stabilization.

The packing of molecules in the crystal lattice is dictated by a variety of non-covalent interactions.

While a strong intramolecular O-H…O hydrogen bond is expected, the possibility of intermolecular hydrogen bonding cannot be entirely ruled out. Depending on the crystal packing, the hydroxyl group could potentially engage in intermolecular hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. However, the formation of the intramolecular hydrogen bond is generally more favorable in such systems.

Aromatic π-π stacking interactions are anticipated to play a significant role in the crystal packing of this compound. These interactions would involve the overlap of the electron-rich π-systems of adjacent benzene rings. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å. The presence of electron-withdrawing halogen substituents can influence the nature of these interactions, potentially favoring offset or parallel-displaced stacking arrangements.

Without experimental data, the specific crystallographic parameters (unit cell dimensions: a, b, c, α, β, γ), crystal system, and space group for this compound cannot be determined. These parameters are unique to the crystal structure and can only be obtained through single-crystal X-ray diffraction analysis. The space group would describe the symmetry elements present in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

Powder X-ray Diffraction (PXRD) for Polymorphic Analysis and Bulk Crystallinity Assessment

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. A PXRD pattern provides a fingerprint of the crystalline phases present in a bulk sample. While no specific PXRD data for this compound is currently available in the literature, this technique would be instrumental in:

Confirming the phase purity of a synthesized batch of the compound.

Identifying different polymorphic forms . Polymorphs are different crystalline structures of the same compound, which can exhibit different physical properties. PXRD is a primary tool for screening and identifying polymorphs.

Assessing the bulk crystallinity of the material. The sharpness and intensity of the diffraction peaks in a PXRD pattern are indicative of the degree of crystallinity.

A simulated PXRD pattern could be generated if the single-crystal structure were known. This simulated pattern would serve as a reference for the analysis of experimentally obtained PXRD data.

Computational Chemistry and Theoretical Investigations of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

The calculation of vibrational frequencies using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation would yield the harmonic vibrational modes of Methyl 4-bromo-5-chloro-2-hydroxybenzoate. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. A detailed vibrational analysis would assign specific calculated frequencies to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H, C=O, C-Br, and C-Cl bonds. As of now, a comparative analysis between the theoretical and experimental vibrational spectra for this specific compound has not been reported in the literature.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. This analysis provides insights into the electronic transitions between molecular orbitals. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions would likely be of the π → π* type, characteristic of aromatic systems. The specific predicted UV-Vis spectrum for this compound is not available in the absence of dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For a substituted aromatic compound like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating hydroxyl group, while the LUMO may be distributed over the carbonyl group and the ring. Specific energy values and distribution maps for this compound are not documented in current research.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to show negative electrostatic potential. A detailed MEP surface map for this molecule has not been published.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can reveal information about hyperconjugation and intramolecular interactions that contribute to the molecule's stability. For this compound, NBO analysis could quantify the strength of the intramolecular hydrogen bond and other electronic interactions between the substituents and the aromatic ring. Such a detailed analysis is contingent on specific computational research that has yet to be reported.

Prediction of Thermodynamic Properties

The thermodynamic properties of a molecule are fundamental to understanding its stability, and phase behavior, and for optimizing reaction conditions. Computational methods, particularly quantum chemical approaches, are instrumental in predicting these properties. For substituted hydroxybenzoates, composite methods like G3MP2 and G4 have been effectively used to calculate gas-phase enthalpies of formation with high accuracy, showing good agreement with experimental data derived from techniques like combustion calorimetry and vapor pressure measurements. mdpi.com

Below is an interactive table showcasing the types of thermodynamic properties that can be predicted using computational chemistry. The values are hypothetical for this compound but are based on typical data for related aromatic compounds.

Quantum Chemical Calculations for Reactivity Prediction and Pathway Mapping

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the chemical reactivity of molecules. By analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can infer a molecule's susceptibility to electrophilic and nucleophilic attack.

For related compounds like 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been employed to determine various reactivity descriptors. cymitquimica.com These descriptors, derived from the energies of the HOMO and LUMO, include ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index. cymitquimica.com The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. cymitquimica.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For instance, in 5-Bromo-2-Hydroxybenzaldehyde, the MEP map shows the most negative region (red-orange) is located around the electronegative oxygen atom of the aldehyde group, indicating it as a primary site for electrophilic interaction. nih.gov

The following interactive table presents key reactivity descriptors that can be calculated for this compound, with illustrative values based on studies of similar brominated and chlorinated aromatic compounds.

In Silico Modeling of Reaction Mechanisms and Transition States

Beyond static reactivity, computational chemistry allows for the dynamic simulation of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate.

For reactions involving substituted benzoates, such as esterification or hydrolysis, in silico modeling can elucidate the step-by-step mechanism. Computational methods can determine the activation energy of the reaction, which is crucial for understanding reaction rates. For example, in studies of SN2 reactions, a remarkable correlation has been found between the computationally calculated reaction profile, including the transition state energy, and the experimental heat of reaction. mdpi.com This demonstrates the predictive power of these models.

While specific mechanistic studies for this compound are not prominent in the literature, the established methodologies could be applied to investigate reactions such as its synthesis or degradation. Such a study would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and final products.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the transition state.

Frequency Analysis: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states).

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the correct pathway has been identified.

Validation and Refinement of Computational Models through Experimental Data Comparison

The reliability of computational models hinges on their validation against experimental data. A strong correlation between predicted and measured properties gives confidence in the theoretical approach, allowing it to be used for predictions where experimental data is unavailable. nih.gov

For molecular structure, the primary source of experimental validation is X-ray crystallography. For example, the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, an isomer of the title compound, has been determined. researchgate.net This experimental data provides precise bond lengths, bond angles, and dihedral angles. researchgate.net A computational model, such as one using DFT, would be considered well-validated if its predicted geometric parameters for a similar molecule closely match these crystallographic values.

Spectroscopic data also serves as a critical benchmark. Calculated vibrational frequencies (e.g., from a DFT frequency analysis) can be compared to experimental infrared (IR) and Raman spectra. Similarly, predicted electronic transitions can be compared to experimental UV-Vis absorption spectra. nih.gov It is important to note that gas-phase calculations may show systematic deviations from solution-based experimental values due to solvent effects, which can also be modeled computationally. nih.gov

The table below illustrates how computational data for a molecule like this compound would be compared against experimental values for validation.

Note: Computational frequencies are often scaled to better match experimental values.

Reactivity Studies and Derivatization Chemistry of Methyl 4 Bromo 5 Chloro 2 Hydroxybenzoate

Electrophilic Aromatic Substitution Reactivity Profiling

The benzene (B151609) ring of Methyl 4-bromo-5-chloro-2-hydroxybenzoate is substituted with both activating and deactivating groups, which collectively determine the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl group (-OH) is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the methyl ester (-COOCH₃), bromo (-Br), and chloro (-Cl) groups are deactivating and generally direct incoming groups to the meta position.

In this specific molecule, the directing effects of the substituents are as follows:

Hydroxyl group (-OH) at C2: Strongly activating and ortho-, para-directing.

Bromo group (-Br) at C4: Deactivating but ortho-, para-directing.

Chloro group (-Cl) at C5: Deactivating but ortho-, para-directing.

Methyl ester (-COOCH₃) at C1: Deactivating and meta-directing.

The positions available for substitution are C3 and C6. The powerful activating effect of the hydroxyl group is the dominant factor in determining the position of electrophilic attack. The hydroxyl group strongly activates the positions ortho and para to it. In this case, the para position is already substituted, leaving the ortho positions (C3 and C6) as the most likely sites for substitution. Between C3 and C6, the steric hindrance from the adjacent methyl ester group at C1 might slightly disfavor substitution at C6. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.

| Electrophilic Aromatic Substitution | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Methyl 4-bromo-5-chloro-2-hydroxy-3-nitrobenzoate |

| Halogenation (Bromination) | Br₂/FeBr₃ | Methyl 3,4-dibromo-5-chloro-2-hydroxybenzoate |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Methyl 4-bromo-5-chloro-2-hydroxy-3-alkylbenzoate |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Methyl 4-bromo-5-chloro-3-acyl-2-hydroxybenzoate |

Nucleophilic Substitution Reactions on Bromine and Chlorine Atoms

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNAAr). In this compound, the methyl ester group is electron-withdrawing.

The reactivity of the bromine and chlorine atoms towards nucleophilic substitution is expected to be low. For a successful SNAAr reaction, strong activation from multiple electron-withdrawing groups is typically required. While the methyl ester group does withdraw electron density, its effect is moderate. Furthermore, the hydroxyl group is electron-donating by resonance, which counteracts the deactivating effect of the ester group. Therefore, forcing conditions, such as high temperatures and pressures, along with a strong nucleophile, would likely be necessary to achieve any substitution at the halogen positions. The relative reactivity of the C-Br versus the C-Cl bond in SNAAr reactions can be complex and depends on the specific reaction conditions, but often the C-Cl bond is more readily cleaved in activated systems.

| Nucleophilic Aromatic Substitution | Reagents | Predicted Outcome |

| Ammonolysis | NH₃, high T/P | Low to no reaction |

| Hydroxylation | NaOH, high T/P | Low to no reaction |

| Alkoxylation | NaOR, high T/P | Low to no reaction |

Transformations of the Methyl Ester Functional Group

The methyl ester group is a versatile functional handle for a variety of chemical transformations.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, proceeds via a saponification mechanism to yield the sodium salt of the carboxylic acid, which upon acidification gives the free acid. quora.com

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. quora.com

| Ester Transformation | Reagents | Product |

| Basic Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 4-bromo-5-chloro-2-hydroxybenzoic acid |

| Acidic Hydrolysis | H₃O⁺, heat | 4-bromo-5-chloro-2-hydroxybenzoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst | Ethyl 4-bromo-5-chloro-2-hydroxybenzoate (with ethanol) |

The methyl ester can be selectively reduced to the corresponding primary alcohol, (4-bromo-5-chloro-2-hydroxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. It is important to note that LiAlH₄ will also deprotonate the acidic hydroxyl group. So, an excess of the reducing agent and a subsequent aqueous workup are necessary. Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce esters, which allows for the selective reduction of other functional groups if present.

| Reduction Reaction | Reagents | Product |

| Ester Reduction | 1. LiAlH₄, THF2. H₂O | (4-bromo-5-chloro-2-hydroxyphenyl)methanol |

Chemical Modifications at the Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization.

The hydroxyl group can be readily alkylated to form an ether via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

O-acylation to form an ester can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine).

| Hydroxyl Group Modification | Reagents | Product |

| O-Alkylation (Williamson Ether Synthesis) | 1. NaH or K₂CO₃2. R-X (e.g., CH₃I) | Methyl 4-bromo-5-chloro-2-methoxybenzoate |

| O-Acylation | R-COCl, pyridine | Methyl 2-(acyloxy)-4-bromo-5-chlorobenzoate |

Oxidation Pathways of Phenolic Hydroxyl

The phenolic hydroxyl group of this compound is susceptible to oxidation, a common reactivity pathway for phenols. The specific outcome of the oxidation is highly dependent on the oxidant employed and the reaction conditions. Common oxidation products of phenols include quinones, or if the oxidation is accompanied by cleavage of the aromatic ring, carboxylic acids and their derivatives.

Mild oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate), are known to convert phenols to the corresponding quinones. In the case of this compound, oxidation would be expected to yield a quinone derivative, although the substitution pattern may influence the reaction's feasibility and the stability of the product.

More aggressive oxidizing agents, such as potassium permanganate or chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), can lead to more extensive oxidation. vanderbilt.edu These reagents are capable of oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. vanderbilt.edu In the context of phenols, these strong oxidants can potentially lead to the cleavage of the aromatic ring. The Swern oxidation, which utilizes dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride, offers a milder alternative for the oxidation of alcohols to aldehydes and ketones and could potentially be adapted for the controlled oxidation of the phenolic group. organic-chemistry.org Another mild and selective method is the Dess-Martin periodinane (DMP) oxidation, which is known for its efficiency in converting alcohols to aldehydes or ketones under neutral conditions. organic-chemistry.org

Directed Ortho Metalation (DOM) Strategies for Further Functionalization

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.org

The hydroxyl group of a phenol can act as a directing group, although its acidity requires it to be deprotonated first to form a phenoxide, which is a less effective DMG. To overcome this, the hydroxyl group is often protected with a group that is a more potent DMG. The O-carbamate group (-OCONR2) is one of the most powerful DMGs known. nih.gov Therefore, a plausible strategy for the DoM of this compound would involve the initial conversion of the phenolic hydroxyl group to an O-carbamate, for instance, an O-diethylcarbamate.

Following the formation of the carbamate derivative, treatment with a strong base such as s-butyllithium (s-BuLi) or t-butyllithium (t-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) would be expected to lead to regioselective deprotonation at the C3 position, which is ortho to the powerful O-carbamate directing group. uwindsor.ca The resulting aryllithium species can then be trapped with an electrophile. Subsequent hydrolysis of the carbamate group would regenerate the hydroxyl functionality, yielding a 3-substituted derivative of this compound.

Potential Electrophiles for Quenching the Aryllithium Intermediate:

| Electrophile | Introduced Functional Group |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| (CH₃)₃SiCl | Trimethylsilyl (B98337) |

| Alkyl halides | Alkyl |

This DoM strategy provides a versatile method for the synthesis of a wide range of derivatives of the title compound, which would be difficult to access through classical electrophilic aromatic substitution reactions due to the mixed directing effects of the existing substituents. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at Halogen Centers

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of this compound opens up possibilities for selective functionalization through palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl, meaning that the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. nih.gov This inherent difference in reactivity allows for chemoselective cross-coupling at the C4 position (bearing the bromine atom) while leaving the C5 position (with the chlorine atom) intact.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.gov For this compound, a chemoselective Suzuki-Miyaura coupling is expected to occur at the more reactive C-Br bond.

By carefully selecting the palladium catalyst, ligand, and base, it is possible to achieve high yields of the desired 4-aryl or 4-vinyl substituted product. A variety of boronic acids or their esters can be used as coupling partners.

Hypothetical Reaction Conditions for Selective Suzuki-Miyaura Coupling:

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Methyl 5-chloro-2-hydroxy-4-phenylbenzoate |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | Methyl 5-chloro-2-hydroxy-4-(4-methoxyphenyl)benzoate |

| 3 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Methyl 5-chloro-2-hydroxy-4-vinylbenzoate |

Under ligand-free conditions, palladium salts have been shown to be selective for C-OTf cleavage in the Suzuki couplings of chloroaryl triflates. researchgate.net While not directly applicable here, it highlights the tunability of selectivity. In the case of bromo-chloro substrates, the inherent reactivity difference generally governs the selectivity towards C-Br activation. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. wikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is expected to proceed selectively at the C-Br bond. researchgate.net

The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high efficiency and selectivity. A range of primary and secondary amines can be used as coupling partners.

Predicted Conditions for Selective Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 110 | Methyl 5-chloro-2-hydroxy-4-(morpholin-4-yl)benzoate |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | Methyl 5-chloro-2-hydroxy-4-(phenylamino)benzoate |

| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 100 | Methyl 4-(benzylamino)-5-chloro-2-hydroxybenzoate |

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org

Sonogashira Coupling for C-C Alkyne Formation